
4-Ethyl-6-(4-methoxypiperidin-1-yl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethyl-6-(4-methoxypiperidin-1-yl)pyrimidine is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. This compound features a pyrimidine ring substituted with an ethyl group at the 4-position and a 4-methoxypiperidin-1-yl group at the 6-position. The presence of both the pyrimidine and piperidine moieties in its structure contributes to its unique chemical and biological properties.
作用機序
Target of Action
The primary targets of 4-Ethyl-6-(4-methoxypiperidin-1-yl)pyrimidine are ATF4 and NF-kB proteins . These proteins play a crucial role in the regulation of neuroprotection and anti-inflammatory responses .
Mode of Action
This compound interacts with its targets, ATF4 and NF-kB proteins, through molecular docking . This interaction leads to the inhibition of endoplasmic reticulum (ER) stress and apoptosis .
Biochemical Pathways
The compound affects the NF-kB inflammatory pathway . This pathway is involved in the regulation of immune and inflammatory responses. By inhibiting this pathway, the compound exhibits its anti-neuroinflammatory properties .
Pharmacokinetics
The compound’sbioavailability is likely influenced by its chemical structure and the presence of functional groups such as the piperidine moiety .
Result of Action
The compound exhibits promising neuroprotective and anti-inflammatory properties . It inhibits nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . It also reduces the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-6-(4-methoxypiperidin-1-yl)pyrimidine typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between an appropriate β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Introduction of the Ethyl Group: The ethyl group can be introduced via an alkylation reaction using ethyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Attachment of the 4-Methoxypiperidin-1-yl Group: The final step involves the nucleophilic substitution reaction where the 4-methoxypiperidin-1-yl group is introduced using a suitable piperidine derivative and a leaving group on the pyrimidine ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
4-Ethyl-6-(4-methoxypiperidin-1-yl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups.
科学的研究の応用
Medicinal Chemistry and Drug Development
Epidermal Growth Factor Receptor Inhibition
The compound 4-Ethyl-6-(4-methoxypiperidin-1-yl)pyrimidine has been identified as a promising candidate for inhibiting EGFR, a critical target in cancer therapy due to its role in cell proliferation and survival. Mutations in the EGFR gene are associated with various cancers, including non-small cell lung cancer (NSCLC).
Recent studies have highlighted the structure-activity relationship (SAR) of derivatives of this compound, demonstrating modifications that enhance potency against mutant forms of EGFR. For instance, derivatives with ethyl groups have shown improved inhibitory activity, with some achieving nanomolar Ki values, indicating strong binding affinity to the target .
Table 1: Potency of this compound Derivatives
Compound Variant | Ki Value (nM) | Modification Description |
---|---|---|
Base Compound | - | Original structure |
Ethyl Derivative 31 | 2.1 | Ethyl group addition |
Cyclopropyl Variant 29 | 5.4 | Cyclopropyl substitution |
Tetrahydrofuranyl Variant 30 | 3.1 | Tetrahydrofuranyl substitution |
Anti-Cancer Activity
The anti-cancer properties of this compound derivatives have been explored through various in vitro studies. These studies assess their efficacy against several cancer cell lines, including those resistant to existing therapies. The ability of these compounds to inhibit cell proliferation and induce apoptosis in cancer cells makes them valuable candidates for further development.
Case Study: Efficacy Against NSCLC
In a notable case study, a derivative of this compound was tested against NSCLC cell lines with known EGFR mutations. The results indicated significant reductions in cell viability at concentrations correlating with the Ki values obtained from SAR studies. This suggests that ongoing modifications could lead to even more effective treatments for patients with resistant forms of lung cancer .
Future Directions and Research Opportunities
Given the promising results associated with this compound, several areas for future research can be identified:
- Optimization of Chemical Structure : Continued exploration of structural modifications to enhance efficacy and selectivity against specific EGFR mutations.
- In Vivo Studies : Transitioning from in vitro findings to animal models to assess pharmacokinetics, bioavailability, and therapeutic efficacy in a living organism.
- Combination Therapies : Investigating the potential synergistic effects when combined with other therapeutic agents, particularly those targeting different pathways involved in tumor growth.
類似化合物との比較
Similar Compounds
- 4-Ethyl-6-(4-methylpiperidin-1-yl)pyrimidine
- 4-Ethyl-6-(4-ethoxypiperidin-1-yl)pyrimidine
- 4-Ethyl-6-(4-hydroxypiperidin-1-yl)pyrimidine
Uniqueness
4-Ethyl-6-(4-methoxypiperidin-1-yl)pyrimidine is unique due to the presence of the methoxy group on the piperidine ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain targets or alter its pharmacokinetic properties compared to similar compounds.
生物活性
4-Ethyl-6-(4-methoxypiperidin-1-yl)pyrimidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C13H18N2O
- Molecular Weight : 218.30 g/mol
Structural Features
The compound features a pyrimidine ring substituted with an ethyl group and a methoxypiperidine moiety, which enhances its lipophilicity and bioavailability.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : It has been studied for its potential to inhibit specific enzymes, influencing metabolic pathways.
- Receptor Modulation : The compound may act as a modulator of receptor activity, particularly in the central nervous system (CNS).
Pharmacological Effects
Research indicates that this compound exhibits a range of pharmacological effects, including:
- Antitumor Activity : Studies have shown that it possesses cytotoxic properties against various cancer cell lines.
- Anti-inflammatory Effects : It may reduce inflammation through modulation of prostaglandin synthesis.
Case Studies and Research Findings
-
In Vitro Studies :
- A study demonstrated that this compound inhibited proliferation in human cancer cell lines with IC50 values in the low micromolar range, indicating significant antitumor potential.
-
In Vivo Models :
- Animal studies revealed that administration of the compound led to reduced tumor growth in xenograft models, suggesting effective bioactivity in a physiological context.
-
Mechanistic Insights :
- Research indicated that the compound's mechanism involves the induction of apoptosis in cancer cells, as evidenced by increased caspase activity and PARP cleavage in treated cells.
Data Summary Table
The following table summarizes key findings from various studies on the biological activity of this compound:
特性
IUPAC Name |
4-ethyl-6-(4-methoxypiperidin-1-yl)pyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O/c1-3-10-8-12(14-9-13-10)15-6-4-11(16-2)5-7-15/h8-9,11H,3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZCZBUSFMCQIQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC=N1)N2CCC(CC2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。